5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is known that the compound is a solid powder
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . It can also significantly inhibit the migration and invasion of cells . These effects make it a potential therapeutic agent for various types of cancers, such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as they can modulate downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are vital for cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways by inhibiting FGFR-mediated signaling, which in turn affects gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of the FGFR tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The presence of a methoxy group at the 5-position of the pyrrolo[2,3-B]pyridine ring enhances its binding affinity and inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to the compound can lead to degradation, which may affect its efficacy. Long-term studies have shown that continuous treatment with the compound can result in sustained inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that while the compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes are facilitated by enzymes such as cytochrome P450 oxidases, which play a crucial role in the compound’s biotransformation . The metabolites of the compound are then excreted through the kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . These modifications are essential for the compound’s ability to modulate cellular signaling pathways effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of a base catalyst like potassium hydroxide . This reaction proceeds through a cascade mechanism to form the desired pyrrolopyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A closely related compound with similar structural features but lacking the methoxy group.
Pyrrolopyrazine Derivatives: These compounds also contain a fused pyrrole ring and exhibit a wide range of biological activities.
Uniqueness
The presence of the methoxy group in 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity and biological activity, making it a unique scaffold for drug discovery and development.
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h4-5H,2-3H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLJXNZHDZDAPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NCC2)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244851 | |
Record name | 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060803-15-7 | |
Record name | 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060803-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-5-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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